Isomangiferin

Übersicht

Beschreibung

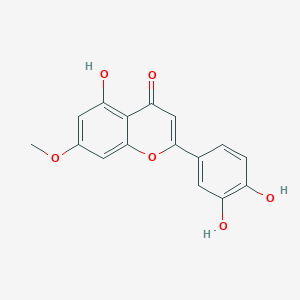

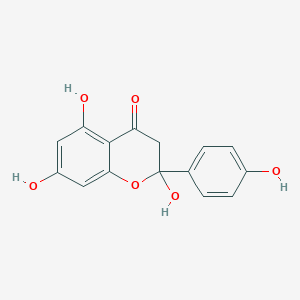

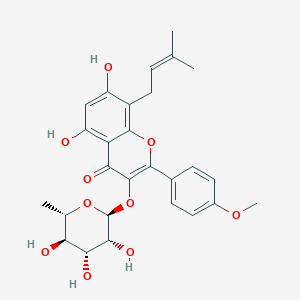

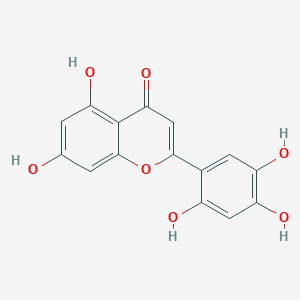

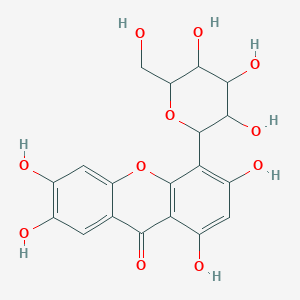

Isomangiferin is a natural product reported to have antiviral activity . It is a glucosylxanthone, a molecule that is a glucoside of norathyriol . It was first isolated from the leaves and bark of Mangifera indica (the mango tree) .

Synthesis Analysis

The synthesis of Isomangiferin has been achieved in several chemical studies . These studies suggest possible synthetic strategies to alter its chemical structure for the development of structure-activity relationship (SAR) information .Molecular Structure Analysis

Isomangiferin belongs to the Xanthone family. Its structure allows it to engage with a variety of pharmacological targets . The symmetric linked core of xanthones has a heterogeneous biogenetic background .Chemical Reactions Analysis

The chemical structure of Isomangiferin allows it to exhibit a wide range of biological properties and possess remarkable stability toward both enzymatic and chemical hydrolysis . Various techniques have been devised to increase its bioavailability, including salification, acylation, methylation, cinnamoylation, acetylation, benzylation, alkylation, esterification, and phospholipidation .Physical And Chemical Properties Analysis

Isomangiferin has a redox active aromatic system and has antioxidant properties . More detailed physical and chemical properties can be found in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Isomangiferin exhibits potent antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals. This activity is particularly beneficial in preventing cellular damage that leads to chronic diseases such as cancer and heart disease .

Anti-Infective Potential

Research has highlighted Isomangiferin’s anti-infective capabilities, suggesting its use in combating various bacterial, viral, and fungal infections. Its ability to inhibit microbial growth makes it a promising candidate for developing new anti-infective agents .

Anticancer Applications

Isomangiferin has shown promise in anticancer research, with studies indicating its potential to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Its natural origin and lower toxicity make it an attractive alternative to synthetic anticancer drugs .

Antidiabetic Effects

The compound’s antidiabetic effects are noteworthy, as it has been found to regulate blood sugar levels by influencing insulin secretion and glucose metabolism. This suggests a potential role for Isomangiferin in managing diabetes and related metabolic disorders .

Cardiovascular Benefits

Isomangiferin’s cardiovascular benefits include its ability to improve heart function, reduce cholesterol levels, and prevent atherosclerosis. These properties could lead to its application in treating and preventing heart diseases .

Neuroprotective Properties

Finally, Isomangiferin’s neuroprotective properties are of great interest in the field of neurodegenerative diseases. It may protect neurons from damage, improve cognitive function, and offer therapeutic potential for conditions like Alzheimer’s and Parkinson’s disease .

Each of these applications demonstrates the versatility of Isomangiferin in scientific research and its potential to contribute significantly to various fields of medicine. While promising, the translation of these findings into clinical practice requires further investigation, particularly concerning its bioavailability and delivery mechanisms .

Wirkmechanismus

Target of Action

Isomangiferin, a bioactive component primarily derived from the mango tree, belongs to the Xanthone family . Its structure allows it to engage with a variety of pharmacological targets .

Mode of Action

Isomangiferin is thought to dampen down the inflammatory response primarily by interference with NFκB . This interaction with its targets leads to changes in the cellular environment, contributing to its therapeutic properties.

Biochemical Pathways

The biosynthesis of Isomangiferin initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . It also affects the NF-κB signaling pathway by binding with Toll-like receptors .

Result of Action

Isomangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . It suppresses the activation of peroxisome proliferator activated receptor isoforms by changing the transcription process .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,6,7-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2/t11-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYBOKJASDEORM-HBVDJMOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179435 | |

| Record name | Isomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomangiferin | |

CAS RN |

24699-16-9 | |

| Record name | Isomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24699-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024699169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMANGIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ747C4BW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does isomangiferin exert its anti-cancer effects?

A1: Isomangiferin demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, isomangiferin effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, isomangiferin has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []

Q2: Does isomangiferin impact inflammation?

A2: Yes, research indicates that isomangiferin exhibits anti-inflammatory properties. In studies using diabetic mouse models, isomangiferin effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []

Q3: What is the molecular formula and weight of isomangiferin?

A3: The molecular formula of isomangiferin is C20H20O11, and its molecular weight is 420.38 g/mol.

Q4: Are there any characteristic spectroscopic data for isomangiferin?

A4: Yes, isomangiferin displays distinct spectroscopic properties:

- UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []

- Mass Spectrometry: Isomangiferin can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]

Q5: How does high temperature impact the stability of isomangiferin?

A5: During the high-temperature oxidation of Cyclopia genistoides plant material, isomangiferin degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []

Q6: Does isomangiferin exhibit any specific catalytic activity?

A6: While the provided research does not delve into specific catalytic properties of isomangiferin, its potential as an enzyme inhibitor is highlighted. Notably, isomangiferin demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []

Q7: Have computational methods been employed to study isomangiferin?

A7: Yes, molecular docking studies have been conducted to investigate the interaction of isomangiferin with various targets. For instance, in silico studies exploring the potential of isomangiferin as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []

Q8: How do structural modifications of isomangiferin influence its activity?

A8: While the provided research does not provide detailed SAR studies specifically for isomangiferin, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact isomangiferin's activity profile.

Q9: Is there information available on the pharmacokinetic profile of isomangiferin?

A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of isomangiferin in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []

Q10: What in vivo models have been used to study the effects of isomangiferin?

A10: Several in vivo models have been employed to investigate the biological effects of isomangiferin:

- Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of isomangiferin in suppressing tumor growth. []

- Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of isomangiferin on VEGF-induced blood vessel formation. []

- Diabetic Mouse Model (db/db): This model was employed to study the protective effects of isomangiferin against diabetic renal injury. []

Q11: What are the key findings from these in vivo studies?

A11: Key findings from the in vivo studies include:

- Suppression of Tumor Growth: Isomangiferin effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []

- Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []

- Renal Protection in Diabetes: Isomangiferin improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []

Q12: What analytical techniques are commonly employed for isomangiferin analysis?

A12: Several analytical methods are utilized for the characterization and quantification of isomangiferin:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of isomangiferin in plant extracts, formulations, and biological samples. [, , , , , ]

- Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of isomangiferin and other related compounds. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of isomangiferin based on its fragmentation pattern. [, , , ]

Q13: Has the quantification of isomangiferin in biological samples been achieved?

A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of isomangiferin in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of isomangiferin in a living organism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.